

Application Note: Structural Elucidation of D-Methionyl-L-serine using NMR Spectroscopy

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Compound of Interest

Compound Name: *D-Methionyl-L-serine*

Cat. No.: B15159689

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Audience: Researchers, scientists, and drug development professionals.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for determining the three-dimensional structure of molecules in solution.[1][2] For peptides, NMR provides critical information on amino acid sequence, conformation, and dynamics under near-physiological conditions.[1][3] This application note provides a detailed protocol for the structural elucidation of the dipeptide **D-Methionyl-L-serine** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The workflow covers sample preparation, data acquisition, and interpretation of ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

Experimental Protocols

A systematic series of NMR experiments is required for the complete structural assignment of **D-Methionyl-L-serine**.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[4]

- Purity: The **D-Methionyl-L-serine** sample should have a purity of >95% to avoid interference from contaminants.[3][4]

- **Concentration:** For 1D and 2D experiments on a small molecule like a dipeptide, a concentration of 1-5 mM is recommended to achieve a good signal-to-noise ratio.[4][5]
- **Solvent:** Deuterated solvents are necessary to avoid large solvent signals in ^1H NMR spectra. For observing exchangeable amide and hydroxyl protons, a solvent system of 90% H_2O / 10% D_2O is ideal.[3][6] The D_2O provides the necessary lock signal for the spectrometer. If exchangeable protons are not of interest, dissolving the sample in 99.9% D_2O will simplify the spectrum by replacing NH and OH protons with deuterium.
- **Buffer and pH:** A suitable buffer, such as a phosphate buffer, should be used to maintain a stable pH.[6][7] The pH should be adjusted to a range of 4.0-7.0 for optimal results, as this minimizes the exchange rate of amide protons.[6] The total salt concentration should ideally be kept below 100-200 mM.[6]
- **Procedure:**
 - Dissolve 2-3 mg of **D-Methionyl-L-serine** in 500 μL of 90% H_2O / 10% D_2O phosphate buffer.
 - Adjust the pH to ~5.0 using dilute DCl or NaOD.
 - Transfer the solution into a high-quality 5 mm NMR tube.[6]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- ^1H NMR: A standard 1D proton experiment is the starting point to identify all proton signals and their multiplicities.
 - **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30').
 - **Solvent Suppression:** Use presaturation or WATERGATE for water signal suppression.
 - **Acquisition Parameters:** 16-32 scans, 2s relaxation delay.

- ^{13}C NMR: A 1D carbon experiment identifies all unique carbon environments. Proton decoupling is used to produce sharp singlet peaks for each carbon.
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Acquisition Parameters: 1024-4096 scans, 2s relaxation delay.
- 2D ^1H - ^1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (^2J or ^3J coupling).[\[8\]](#) It is essential for identifying adjacent protons within each amino acid spin system.[\[3\]](#)[\[9\]](#)
 - Pulse Program: DQF-COSY (e.g., 'cosygpmfqf') is often preferred for higher resolution.[\[8\]](#)
 - Acquisition Parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension.
- 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.[\[10\]](#)[\[11\]](#) Edited HSQC experiments can also distinguish between CH/CH_3 and CH_2 groups by their phase.[\[8\]](#)[\[11\]](#)
 - Pulse Program: Standard edited HSQC sequence (e.g., 'hsqcedetgpsisp2.3').
 - Acquisition Parameters: 4-8 scans per increment, 128-256 increments in the indirect dimension.
- 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[\[11\]](#) It is used to connect different spin systems across non-protonated carbons, such as the peptide bond's carbonyl carbon.[\[12\]](#)
 - Pulse Program: Standard HMBC sequence (e.g., 'hmbcgpdpndqf').
 - Acquisition Parameters: 8-16 scans per increment, 256-512 increments in the indirect dimension, optimized for a long-range coupling of ~ 8 Hz.[\[8\]](#)

Data Presentation

The following tables summarize the expected quantitative data for **D-Methionyl-L-serine**. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) or the residual solvent signal.

Table 1: Expected ^1H NMR Data for **D-Methionyl-L-serine**

Atom Name	Residue	Expected δ (ppm)	Multiplicity	Coupling (J, Hz)
NH	Amide	8.1 - 8.5	d	$^3J(\text{HN}, \text{H}\alpha) \approx 7\text{-}8$
H α	D-Met	4.4 - 4.6	dd	$^3J(\text{H}\alpha, \text{H}\beta)$
H β	D-Met	2.1 - 2.3	m	
H γ	D-Met	2.5 - 2.7	t	$^3J(\text{H}\gamma, \text{H}\beta) \approx 7$
H ϵ (S-CH $_3$)	D-Met	2.1	s	
NH $_2$	L-Ser	8.3 - 8.7	t	
H α	L-Ser	3.8 - 4.0	t	$^3J(\text{H}\alpha, \text{H}\beta) \approx 5\text{-}6$
H β	L-Ser	3.7 - 3.9	d	

| OH | L-Ser | 5.0 - 5.5 | t | |

Table 2: Expected ^{13}C NMR Data for **D-Methionyl-L-serine**

Atom Name	Residue	Expected δ (ppm)
C=O (Peptide)	D-Met	171 - 174
C α	D-Met	52 - 55
C β	D-Met	30 - 32
C γ	D-Met	29 - 31
C ϵ (S-CH ₃)	D-Met	14 - 16
C=O (Carboxyl)	L-Ser	173 - 176
C α	L-Ser	55 - 58

| C β | L-Ser | 61 - 63 |

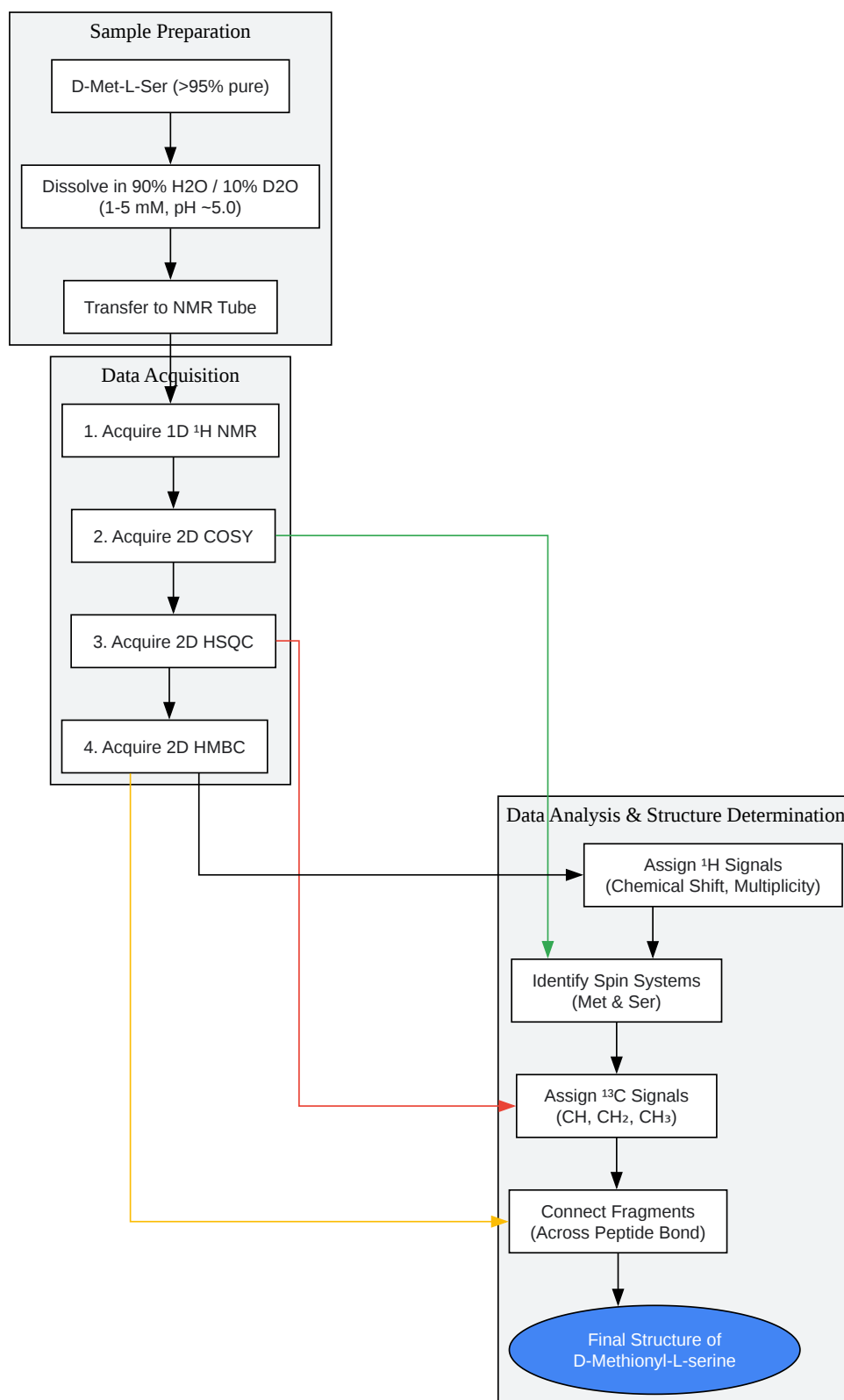
Table 3: Key Expected 2D NMR Correlations

Experiment	From	To	Correlation Type	Purpose
COSY	Met H α	Met H β	3J	Identify Met spin system
	Met H β	Met H γ	3J	Identify Met spin system
	Ser H α	Ser H β	3J	Identify Ser spin system
	Ser H α	Ser NH $_2$	3J	Connect backbone and sidechain
HSQC	Met H α	Met C α	1J	Assign Met C α
	Met H β	Met C β	1J	Assign Met C β
	Met H γ	Met C γ	1J	Assign Met C γ
	Met H ϵ	Met C ϵ	1J	Assign Met S-CH $_3$
	Ser H α	Ser C α	1J	Assign Ser C α
	Ser H β	Ser C β	1J	Assign Ser C β
HMBC	Met H α	Met C=O (Peptide)	2J	Confirm Met intra-residue connectivity
	Met H β	Met C α , Met C γ	2J , 3J	Confirm Met sidechain
	Ser NH $_2$	Met C=O (Peptide)	2J	Key peptide bond linkage
	Ser H α	Met C=O (Peptide)	3J	Key peptide bond linkage

| | Ser H α | Ser C=O (Carboxyl) | 2J | Confirm Ser intra-residue connectivity |

Structural Elucidation Workflow and Visualizations

The structural elucidation process follows a logical progression where information from simpler experiments is used to interpret more complex ones.



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Caption: Experimental workflow for NMR structural elucidation.

The analysis begins with the 1D ^1H spectrum to locate all proton signals. The COSY spectrum is then used to establish through-bond connectivities, allowing for the identification of the separate D-Methionine and L-Serine spin systems. For example, the correlation between the α -proton and β -protons of serine defines that residue's sidechain. The HSQC spectrum correlates these assigned protons to their directly attached carbons, enabling the assignment of the ^{13}C spectrum.

The final and most critical step is to connect the two amino acid fragments. This is achieved using the HMBC spectrum, which reveals long-range correlations. The key correlation is from the amide proton (NH_2) of L-Serine to the carbonyl carbon ($\text{C}=\text{O}$) of D-Methionine. This ^3J correlation unambiguously establishes the peptide bond linkage and confirms the sequence as D-Met followed by L-Ser.

Caption: Key NMR correlations for assembling the dipeptide structure.

Conclusion

This application note outlines a comprehensive NMR-based strategy for the complete structural elucidation of **D-Methionyl-L-serine**. By systematically applying 1D and 2D NMR experiments, including ^1H , ^{13}C , COSY, HSQC, and HMBC, one can unambiguously determine the covalent structure and sequence of the dipeptide. The HMBC experiment is particularly vital, as it provides the through-bond correlations necessary to link the individual amino acid spin systems across the peptide bond. This workflow is broadly applicable to the structural analysis of other small peptides and is a cornerstone of chemical and biological research in drug development.

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